molecular formula C13H22N2O B1291031 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-04-6

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine

Cat. No.: B1291031
CAS No.: 910037-04-6
M. Wt: 222.33 g/mol
InChI Key: LFLFEMOINFHORX-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is an organic compound with the molecular formula C12H19NO It is a derivative of benzylamine, featuring a dimethylamino group and a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine typically involves the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propan-1-ol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is then reduced to the desired amine using a reducing agent like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into its potential therapeutic effects, such as its use as a precursor for pharmaceutical compounds, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Dimethylamino)propoxy]benzaldehyde
  • 4-[3-(Diethylamino)propoxy]benzaldehyde
  • 4-[3-(Dimethylamino)-2-methylpropoxy]benzaldehyde

Uniqueness

4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is unique due to its specific structural features, such as the presence of both a dimethylamino group and a propoxy chain. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N,N-dimethyl-3-[4-(methylaminomethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-14-11-12-5-7-13(8-6-12)16-10-4-9-15(2)3/h5-8,14H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLFEMOINFHORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640319
Record name N,N-Dimethyl-3-{4-[(methylamino)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-04-6
Record name N,N-Dimethyl-3-{4-[(methylamino)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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